molecular formula C7H4N2S3 B8668947 5-Pyrazin-2-yldithiole-3-thione CAS No. 62124-70-3

5-Pyrazin-2-yldithiole-3-thione

Cat. No. B8668947
CAS RN: 62124-70-3
M. Wt: 212.3 g/mol
InChI Key: YSEILAPVYRXEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04058611

Procedure details

A mixture of 5-(pyrazin-2-yl)-1,2-dithiole-3-one (2 g.) and phosphorus pentasulphide (2.3 g.) in dioxan (35 cc.) is heated for 15 minutes at 100° C., whilst stirring. The red suspension obtained is diluted whilst hot with acetonitrile (35 cc.). The solution is decanted and the precipitate obtained is taken up with a hot mixture (2 × 50 cc.) of dioxan and acetonitrile (50:50 by volume). The combined organic phases are filtered hot, diluted with distilled water (250 cc.), and the requisite amount of a 4N aqueous ammonia solution to adjust the pH to 7. The brown precipitate formed is filtered off, washed with distilled water (2 × 25 cc.) and then with diethyl ether (2 × 10 cc.) and dried. 5-(Pyrazin-2-yl)-1,2-dithiole-3-thione (1.87 g.) melting at 200°-201° C. is thus obtained.
Name
5-(pyrazin-2-yl)-1,2-dithiole-3-one
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[S:11][S:10][C:9](=O)[CH:8]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:14]>O1CCOCC1.C(#N)C>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[S:11][S:10][C:9](=[S:14])[CH:8]=1

Inputs

Step One
Name
5-(pyrazin-2-yl)-1,2-dithiole-3-one
Quantity
2 g
Type
reactant
Smiles
N1=C(C=NC=C1)C1=CC(SS1)=O
Name
Quantity
2.3 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The red suspension obtained
CUSTOM
Type
CUSTOM
Details
The solution is decanted
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
The combined organic phases are filtered hot
ADDITION
Type
ADDITION
Details
diluted with distilled water (250 cc.)
CUSTOM
Type
CUSTOM
Details
The brown precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with distilled water (2 × 25 cc.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diethyl ether (2 × 10 cc.) and dried

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)C1=CC(SS1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: CALCULATEDPERCENTYIELD 170.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.